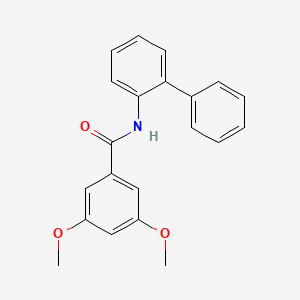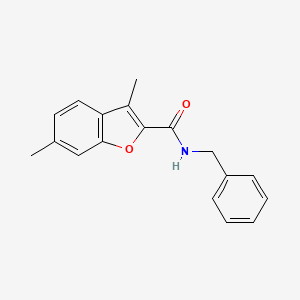![molecular formula C12H13N3O4 B5215337 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as NQO1, is a quinone compound that has gained attention in scientific research due to its potential therapeutic applications. NQO1 has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
科学的研究の応用
4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing cell death in cancer cells and inhibiting tumor growth. 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to have antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
作用機序
The mechanism of action of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is complex and involves multiple pathways. One of the primary mechanisms of action is the activation of the Nrf2 pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which contribute to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products in cells, which can help to prevent oxidative damage. 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been found to modulate the activity of certain enzymes involved in cellular metabolism, such as glucose-6-phosphate dehydrogenase and lactate dehydrogenase.
実験室実験の利点と制限
One of the primary advantages of using 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone in lab experiments is its well-characterized biological activity. 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been extensively studied and its mechanisms of action are well understood, which makes it a useful tool for investigating cellular processes. However, one of the limitations of using 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is its potential toxicity. High concentrations of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can be cytotoxic and may cause cell death, which can complicate experimental results.
将来の方向性
There are several future directions for research on 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the development of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone-based therapies for cancer. 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have anticancer activity, and further research could lead to the development of novel cancer treatments. Another area of interest is the role of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone in aging and age-related diseases. 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in preventing age-related cellular damage. Additionally, research on the potential toxicity of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone could help to identify safe therapeutic doses and minimize the risk of adverse effects.
合成法
The synthesis method of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone involves the reaction of 2-methyl-3-nitrobenzoic acid with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with sodium hydroxide to form 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. The purity of the compound can be improved through recrystallization from a suitable solvent.
特性
IUPAC Name |
4-(2-hydroxyethylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-14-9-5-3-2-4-8(9)10(13-6-7-16)11(12(14)17)15(18)19/h2-5,13,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQINBIHGMIVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-hydroxyethyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215273.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)


![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)
![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)
